1-[(2-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound classified within the dihydropyridine family. This compound features a dihydropyridine ring that is substituted with various functional groups, including a chlorophenyl moiety and a trifluorophenyl group. The presence of multiple fluorine atoms enhances its lipophilicity and potential biological activity, making it an intriguing candidate for medicinal chemistry applications. The molecular formula is with a molecular weight of approximately 424.8 g/mol.
The synthesis of 1-[(2-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of substituted benzaldehydes with appropriate amines and dihydropyridine derivatives under controlled conditions. For example, a typical synthetic route may include:
Technical details regarding reaction conditions such as temperature, solvent choice (e.g., dimethylformamide), and catalysts (e.g., cesium carbonate) are crucial for optimizing yields .
The molecular structure of 1-[(2-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide includes:
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F)Cl
HEHPGEZGNLYWHV-UHFFFAOYSA-N
.The chemical reactivity of this compound is influenced by its electron-withdrawing groups, particularly the trifluoromethyl moiety. This group enhances electrophilicity in reactions such as:
Understanding the mechanism of action for 1-[(2-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide involves exploring its interactions at the molecular level:
The compound has been characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity .
The potential applications of 1-[(2-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide include:
Further research is necessary to elucidate its full range of biological activities and optimize its applications within pharmaceutical contexts.
CAS No.: 1232861-58-3
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8